1,2,3,4-Tetrahydroquinoxalin-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
163120-59-0 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19304 |
Synonyms |
1,2,3,4-tetrahydroquinoxalin-5-aMine |
Origin of Product |
United States |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and associated properties. Research on analogous compounds, such as other tetrahydroquinoxaline derivatives, has utilized these techniques to elucidate structural and electronic features. rsc.org
Molecular Dynamics (MD) Simulations
While quantum calculations focus on static properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govmdpi.comnih.gov This provides a dynamic view of molecular behavior, essential for understanding processes that occur over time, such as conformational changes or interactions with a solvent or a biological target. mdpi.com
Ligand-Target Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of how a ligand, such as a tetrahydroquinoxaline derivative, interacts with its biological target.
Research on tetrahydroquinoxaline sulfonamide derivatives as inhibitors of tubulin, a protein crucial for cell division, has utilized molecular docking and dynamics simulations to elucidate their binding mode. nih.gov These studies revealed that the tetrahydroquinoxaline moiety positions itself at the interface between the α and β subunits of tubulin. The stability of this interaction is primarily driven by:
Hydrophobic Interactions: The bicyclic tetrahydroquinoxaline structure forms hydrophobic interactions with key amino acid residues like βAsn258, βMet259, and βLys352. nih.gov
Hydrogen Bonding: A critical hydrogen bond can form between the amine (NH) group of the tetrahydroquinoxaline ring and the residue αThr179. nih.gov
Similarly, MD simulations on other related heterocyclic compounds, such as tetrahydroquinoline derivatives, have confirmed the stability of their binding within protein active sites over simulation periods of 100 nanoseconds. mdpi.com These simulations track metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the ligand-protein complex. researchgate.netnih.gov For instance, stable complexes are indicated by low and consistent RMSD values, suggesting the ligand remains tightly bound. nih.gov These findings underscore the importance of the core heterocyclic structure in establishing and maintaining effective interactions with protein targets.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is instrumental in understanding the intricate details of chemical reactions, including the identification of transition states and the elucidation of reaction pathways.
While specific transition state analyses for the synthesis of 1,2,3,4-Tetrahydroquinoxalin-5-amine are not detailed in the available literature, the general synthesis of the quinoxaline (B1680401) core is well-studied. The most common method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.gov Computational studies of similar acid-catalyzed condensation reactions help in understanding the energy barriers of the reaction. The mechanism is expected to proceed via an acid-catalyzed pathway where the catalyst activates the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the diamine. This is followed by dehydration and cyclization to form the quinoxaline ring. researchgate.net The analysis of the transition states in these steps is crucial for optimizing reaction conditions, such as catalyst choice and temperature, to achieve higher yields and faster reaction times. researchgate.netnih.gov
The synthesis of quinoxaline derivatives can be achieved through various routes, and computational modeling helps in elucidating the most plausible pathways. The primary pathway involves the condensation reaction between substituted o-phenylenediamines and 1,2-dicarbonyl compounds. nih.govresearchgate.net The reaction is often catalyzed by acids, with various catalysts being explored to improve efficiency and yield. researchgate.netencyclopedia.pub
A plausible, computationally supported reaction mechanism involves the following key steps:
Catalyst Activation: An acid catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, increasing its electrophilicity.
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.
Intermediate Formation: A hemiaminal intermediate is formed, which then dehydrates to form an imine.
Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group in an intramolecular fashion.
Final Dehydration: A second dehydration step leads to the formation of the aromatic pyrazine (B50134) ring, yielding the quinoxaline derivative. researchgate.net
Alternative green chemistry pathways, often utilizing recyclable catalysts and milder conditions, have also been proposed and are supported by mechanistic understanding. encyclopedia.pub For example, a plausible mechanism for the formation of spiro-tetrahydroquinoline derivatives involves a sequence of aza-Michael additions. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
QSAR and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activity or chemical behavior. These studies are vital for designing new molecules with enhanced potency and desired properties.
QSAR models have been successfully developed for various quinoxaline derivatives to predict their biological activities, such as anticancer and anti-tubercular effects. nih.govnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set" to ensure their predictive power. ingentaconnect.com
For example, 2D and 3D-QSAR models have been established for quinoxaline derivatives to predict their anti-tubercular activity. nih.gov These models help in the rational design of new, more selective derivatives. Similarly, 2D-QSAR models for quinoxaline derivatives as anticancer agents against triple-negative breast cancer have been developed, showing good correlation coefficients (r²) and predictive ability (pred_r²). nih.gov These predictive models are crucial for screening virtual libraries of compounds and prioritizing the synthesis of the most promising candidates.
Interactive Table: QSAR Models for Quinoxaline Derivatives
| Model Type | Predicted Activity | Target | Statistical Method | Key Findings | Reference |
|---|---|---|---|---|---|
| 2D & 3D-QSAR | Anti-tubercular | Not Specified | GA-PLS, SA-PLS, CP-ANN | Identified important topological and electrostatic descriptors. Steric and electrostatic fields influence activity. | nih.gov |
| 2D-QSAR | Anticancer (TNBC) | MDA-MB231 Cell Line | VLife MDS | Identified five key molecular descriptors; the best analog showed good activity against the TNBC cell line. | nih.gov |
| 3D-QSAR | LSD1 Inhibition | LSD1 | CoMFA, CoMSIA | Generated models with good statistical and predictive properties to guide the design of new inhibitors. | nih.gov |
| QSAR | Cytotoxicity | HL-60 Cell Line | Multiple Linear Regression | Suggested that cyclic substituents or those with primary carbon atoms could increase cytotoxic potency. | researchgate.net |
The foundation of any QSAR model lies in the selection of appropriate molecular descriptors and the use of robust statistical methods.
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and properties. For quinoxaline derivatives, a wide range of descriptors have been found to be important for predicting biological activity. nih.govnih.govingentaconnect.com
Table: Common Molecular Descriptors in Quinoxaline QSAR Studies
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Topological | Wiener index, Balaban index | Describes the connectivity and branching of the molecule. |
| Electrostatic | Dipole moment, Partial charges | Relates to the charge distribution and polar interactions. |
| Quantum Chemical | HOMO/LUMO energies, Electronegativity | Describes the electronic properties and reactivity of the molecule. |
| 3D Descriptors | Steric (CoMFA), Electrostatic (CoMFA) | Represents the 3D shape and electrostatic field around the molecule. |
| Physicochemical | LogP, Molar refractivity, Water solubility | Relates to the molecule's solubility and transport properties. |
Statistical Analysis: Various statistical techniques are employed to build the mathematical relationship between the descriptors and the activity.
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is often combined with variable selection methods like Genetic Algorithms (GA) or Simulated Annealing (SA). nih.govingentaconnect.com
Artificial Neural Networks (ANN): These are non-linear models inspired by the human brain, such as Counter Propagation Artificial Neural Networks (CP-ANN), which can capture complex relationships between structure and activity. nih.govingentaconnect.com
Multiple Linear Regression (MLR): A method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). researchgate.net
The robustness and predictive capability of these models are assessed using statistical parameters like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q² or q²), and the predictive R² for the external test set (pred_r²). nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations
Electron-Donating and Electron-Withdrawing Effects on Reactivity
The reactivity of the 1,2,3,4-Tetrahydroquinoxalin-5-amine scaffold is heavily influenced by a "push-pull" electronic effect.
Electron-Donating Group (EDG): The primary amino group (-NH₂) at the C-5 position is a potent electron-donating group. Through resonance and inductive effects, it increases the electron density of the aromatic benzene (B151609) ring. This activation makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions at the ortho and para positions relative to the amine.
Electron-Withdrawing Groups (EWGs): The two nitrogen atoms within the saturated dihydropyrazine (B8608421) ring act as inductive electron-withdrawing groups, decreasing the electron density on the adjacent carbon atoms.
Amination Reactions and Their Mechanisms
Further functionalization of the this compound core can be envisioned through modern synthetic methods. While direct amination of the existing amino group is not typical, palladium-catalyzed cross-coupling reactions represent a powerful strategy for forming additional C-N bonds on the aromatic ring, should it be appropriately pre-functionalized.
The Buchwald-Hartwig amination is a key reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org If this compound were converted to an aryl halide (e.g., a bromo or iodo derivative at the C-6, C-7, or C-8 position), it could undergo this reaction.
The general mechanism proceeds through a catalytic cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. Bulky, electron-rich phosphine (B1218219) ligands are often used to stabilize the catalyst and enhance reaction efficiency. youtube.com
Amine Coordination and Deprotonation: An amine from the reaction medium coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com
This reaction is highly versatile, allowing for the coupling of a wide range of amines and aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org
Oxidation and Reduction Pathways
The tetrahydroquinoxaline core is susceptible to both oxidation and reduction. The presence of the electron-donating 5-amino group generally makes the molecule more prone to oxidation compared to the unsubstituted parent compound.
Oxidation: The most likely oxidation pathway involves the dihydropyrazine ring. Under oxidative conditions, the 1,2,3,4-tetrahydroquinoxaline (B1293668) ring system can undergo dehydrogenation to form the more stable aromatic quinoxaline (B1680401). Studies on the related 1,2,3,4-tetrahydroquinoline (B108954) scaffold show that it can be readily oxidized to quinoline (B57606). beilstein-journals.org A stepwise oxidation is also possible, first yielding a 1,2-dihydroquinoxaline intermediate before full aromatization. Electrochemical methods have been reported for the selective oxidation of tetrahydroquinolines, using electricity as a clean oxidant. researchgate.net
Reduction: The heterocyclic part of this compound is already in a reduced state. Further reduction would target the benzene ring, a process that typically requires harsh conditions such as high-pressure catalytic hydrogenation, leading to the formation of a fully saturated decahydroquinoxaline (B1602541) derivative. The synthesis of tetrahydroquinoxalines often involves the reduction of the corresponding quinoxaline. This can be achieved through various methods, including catalytic transfer hydrogenation. youtube.com
Cyclization and Rearrangement Reactions
The structure of this compound, with its proximate amino groups, offers potential for intramolecular cyclization reactions to form more complex, fused heterocyclic systems. For example, the N-1 nitrogen of the heterocyclic ring and the C-5 primary amino group could potentially react with a suitable two-carbon electrophile to form a new six-membered ring fused to the existing structure.
Domino reactions involving related tetrahydroquinoline scaffolds have been used to construct fused-ring systems. researchgate.net These reactions often proceed through the formation of an iminium intermediate, which then undergoes an intramolecular cyclization. researchgate.net Similar strategies could theoretically be applied to this compound to access novel polycyclic nitrogen heterocycles.
Acid-Base Properties and Protonation States
This compound possesses three basic nitrogen atoms, leading to multiple possible protonation states depending on the pH of the environment. The basicity of these nitrogens can be estimated by comparing the structure to its constituent parts, namely o-phenylenediamine (B120857) and a saturated N,N'-disubstituted ethylenediamine.
C-5 Amino Group: This exocyclic, aromatic amine is expected to be the most basic site. Its basicity will be comparable to that of o-phenylenediamine.
N-1 and N-4 Amines: These are secondary, aliphatic-like amines within the heterocyclic ring. Their basicity is reduced by the inductive electron-withdrawing effect of the adjacent benzene ring.
The pKa values of the conjugate acids of phenylenediamine isomers provide a useful reference for estimating the basicity.
| Compound | pKa of Conjugate Acid |
| o-Phenylenediamine | 4.46 nih.gov |
| p-Phenylenediamine (first protonation) | 6.31 researchgate.net |
| p-Phenylenediamine (second protonation) | 2.97 researchgate.net |
Based on this data, the first protonation of this compound is most likely to occur at the C-5 amino group, with an estimated pKa value in the range of 4-5. Subsequent protonations at the N-1 and N-4 positions would occur under more strongly acidic conditions.
Radical Scavenging Mechanisms
The presence of the aromatic amino group strongly suggests that this compound can function as an antioxidant via radical scavenging. The primary mechanism for phenolic and aromatic amine antioxidants is Hydrogen Atom Transfer (HAT) . nih.govdtic.mil
In this mechanism, the antioxidant (Ar-NH₂) donates a hydrogen atom from its N-H bond to a reactive free radical (R•), effectively neutralizing it. This process generates a stable, nitrogen-centered radical on the antioxidant molecule.
Ar-NH₂ + R• → Ar-NH• + R-H
Exploration of Biological Activity at a Mechanistic Level
Enzyme Inhibition Mechanisms
Derivatives of the 1,2,3,4-tetrahydroquinoxaline (B1293668) structure have been extensively studied for their potential to inhibit various enzymes, demonstrating diverse mechanisms of action.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA damage repair processes. nih.gov Its overactivity is linked to the progression of certain cancers, making it a significant target for therapeutic intervention. nih.govnih.gov The inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov
Researchers have designed and synthesized novel derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as potent PARP-1 inhibitors, using the phthalazinone motif of the established drug Olaparib as a template. nih.gov These compounds have demonstrated significant inhibitory activity with IC50 values in the nanomolar range. nih.gov
Table 1: PARP-1 Inhibitory Activity of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline Derivatives
| Compound | IC50 (nM) |
|---|---|
| 8a | 2.31 |
| 5 | 3.05 |
| Olaparib (standard) | 4.40 |
| 4 | 6.35 - 8.73 |
| 10b | 6.35 - 8.73 |
| 11b | 6.35 - 8.73 |
Data sourced from a study on new quinoxaline-based derivatives as PARP-1 inhibitors. nih.gov
Molecular docking studies have provided insights into the interaction of these compounds with the PARP-1 active site, explaining their inhibitory potency. nih.gov
Dipeptidyl Peptidase-IV (DPP-4) Inhibition
Dipeptidyl peptidase-IV (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels by stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release. nih.govyoutube.com Inhibition of DPP-4 prolongs the action of these incretins, making it a key strategy in the management of type 2 diabetes. researchgate.netnih.gov
A series of novel compounds featuring a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold have been synthesized and identified as promising and selective DPP-4 inhibitors. nih.govresearchgate.netrsc.org Molecular docking and dynamic studies have revealed that the significant DPP-4 inhibitory activity of certain derivatives is due to their stable and favorable interactions within the enzyme's active pocket. nih.govrsc.org
Table 2: DPP-4 Inhibitory Activity of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide Derivatives
| Compound | DPP-4 Inhibition IC50 (µM) |
|---|---|
| 175 | 28.7 |
| 174 | 35.4 |
Data from a study on new quinoxaline (B1680401) derivatives as DPP-4 inhibitors. researchgate.net
The design of these inhibitors often involves the hybridization of different pharmacophores to achieve synergistic activity. nih.gov For instance, conjugating the tetrahydroquinoxaline ring system with various heterocyclic or aromatic rings through linkers like sulfonamide has yielded potent DPP-4 inhibitors. nih.govresearchgate.net
Colchicine (B1669291) Binding Site Inhibition
Microtubules, dynamic polymers of α and β-tubulin heterodimers, are essential for various cellular functions, including mitosis. nih.gov Agents that interfere with microtubule dynamics are effective anticancer drugs. nih.govrsc.org The colchicine binding site on β-tubulin is a key target for inhibitors of tubulin polymerization. nih.govmdpi.com
Novel tetrahydroquinoxaline sulfonamide derivatives have been designed as colchicine binding site inhibitors (CBSIs). nih.gov These compounds have been shown to inhibit tubulin polymerization, leading to the disruption of the microtubule network and mitotic spindle formation. nih.gov This interference with microtubule dynamics ultimately causes cell cycle arrest in the G2/M phase. nih.gov Molecular docking studies have confirmed that these derivatives target the colchicine binding site through hydrogen and hydrophobic interactions. nih.gov
Table 3: Tubulin Polymerization Inhibitory Activity of a Tetrahydroquinoline Sulfonamide Derivative
| Compound | Tubulin Polymerization IC50 (µM) |
|---|---|
| D13 | 6.74 |
Data from a study on quinoline (B57606) sulfonamide derivatives as tubulin polymerization inhibitors. mdpi.com
Receptor Ligand Interactions (e.g., P2X1-Purinoceptor Antagonism)
The P2X1 purinoceptor, a ligand-gated ion channel activated by ATP, plays a role in smooth muscle contraction, particularly in the vas deferens. nih.govnih.gov Antagonism of this receptor is being explored as a potential non-hormonal male contraceptive strategy by inhibiting sperm transport. nih.govoup.com
Derivatives of 2-phenyl-5,6,7,8-tetrahydroquinoxaline have been synthesized and evaluated for their P2X1-purinoceptor antagonist activity. nih.govresearchgate.net Structure-activity relationship studies have shown that the addition of polar substituents to the meta position of the phenyl ring significantly enhances the inhibitory activity of these compounds. nih.gov This suggests that hydrogen bonding is a key interaction within the receptor's binding pocket. nih.gov The P2X1 receptor is known to form a trimeric structure. nih.gov
Table 4: P2X1-Purinoceptor Antagonist Activity of a 2-phenyl-5,6,7,8-tetrahydroquinoxaline Derivative
| Compound | IC50 (µM) |
|---|---|
| Compound 1 | ~134 |
Data from a pilot study on 2-phenyl-5,6,7,8-tetrahydroquinoxaline as a P2X1-purinoceptor antagonist. oup.com
Antioxidant Mechanisms and Radical Scavenging Activity
In vitro Mechanistic Studies on Cellular Processes (e.g., cell cycle analysis, apoptosis induction, autophagy processes)
The biological activity of 1,2,3,4-tetrahydroquinoxaline derivatives often manifests through their influence on fundamental cellular processes.
Cell Cycle Analysis: As mentioned earlier, inhibitors of the colchicine binding site derived from tetrahydroquinoxaline sulfonamide cause cell cycle arrest at the G2/M phase by disrupting microtubule formation. nih.gov Similarly, certain PARP-1 inhibitors based on the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold have also been shown to induce cell growth arrest at the G2/M phase in cancer cell lines. nih.gov
Apoptosis Induction: The inhibition of PARP-1 by tetrahydroquinoxaline derivatives can lead to the induction of programmed cell death, or apoptosis. nih.gov This is a key mechanism of their anticancer effect, particularly in DNA repair-deficient cells. nih.gov Studies have shown that these compounds can induce apoptosis, a process that can be triggered by various stimuli and is a primary goal of many anticancer drugs. nih.gov
Autophagy Processes: In addition to apoptosis, some 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives that inhibit PARP-1 have been observed to increase autophagic processes in cancer cells. nih.gov Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govnih.gov The induction of autophagy by these compounds adds another layer to their complex mechanism of action. nih.govresearchgate.net
Table 5: Summary of In Vitro Cellular Effects of Tetrahydroquinoxaline Derivatives
| Derivative Type | Target | Cellular Process Affected |
|---|---|---|
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline | PARP-1 | Cell cycle arrest (G2/M), Apoptosis induction, Autophagy induction nih.gov |
| Tetrahydroquinoxaline sulfonamide | Colchicine Binding Site | Cell cycle arrest (G2/M) nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. For the 1,2,3,4-tetrahydroquinoxaline scaffold, SAR studies have been instrumental in optimizing derivatives for various biological targets, including protein kinases and microtubules. nih.govnih.gov These studies typically involve systematically modifying different parts of the molecule—such as the amino group at the C5 position, the nitrogen atoms within the heterocyclic ring, and the benzene (B151609) ring—and assessing the impact of these changes on potency and selectivity.
For instance, research on quinoxaline urea (B33335) analogs aimed at inhibiting the IKKβ pathway for pancreatic cancer therapy demonstrated clear SAR trends. nih.gov Modifications to the quinoxaline core led to the identification of analogs with significantly improved potency and oral bioavailability compared to the initial lead compounds. nih.gov Similarly, studies on tetrahydroquinoxaline sulfonamide derivatives as inhibitors of tubulin polymerization have elucidated key structural requirements for anti-cancer activity. nih.gov These findings underscore the importance of SAR in the development of targeted therapeutics based on the tetrahydroquinoxaline framework.
Pharmacophore Identification
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of 1,2,3,4-Tetrahydroquinoxalin-5-amine is a critical first step in designing novel, active analogs.
The process of pharmacophore modeling can be structure-based, where the model is derived from the known 3D structure of the biological target (e.g., an enzyme's active site), or ligand-based, where it is developed from a set of known active molecules. nih.gov For the tetrahydroquinoxaline scaffold, a hypothetical pharmacophore can be proposed based on its inherent structural features and findings from related molecules.
Key features of a potential pharmacophore for this compound derivatives would likely include:
A Hydrogen Bond Donor: The primary amine at the C5 position is a strong hydrogen bond donor.
Hydrogen Bond Acceptors/Donors: The two nitrogen atoms (at positions 1 and 4) within the tetrahydro-pyrazine ring can act as hydrogen bond acceptors or donors, depending on their substitution.
An Aromatic/Hydrophobic Region: The benzene ring provides a large hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with the target protein. nih.gov
Molecular docking studies on tetrahydroquinoxaline sulfonamide derivatives targeting the colchicine binding site of tubulin have confirmed the importance of these interactions. The most active compounds were shown to form crucial hydrogen bonds and engage in hydrophobic interactions within the binding pocket, validating the proposed pharmacophoric features. nih.gov
Table 1: Hypothetical Pharmacophore Features of the this compound Scaffold
| Feature | Structural Origin | Potential Interaction Type |
| Hydrogen Bond Donor (HBD) | Primary amine (-NH₂) at C5-position | Hydrogen bonding with target residue |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms (N1, N4) in the heterocyclic ring | Hydrogen bonding with target residue |
| Aromatic/Hydrophobic Region | Fused benzene ring | π-π stacking, hydrophobic interactions |
Design Principles for Target-Specific Analogs
The insights gained from SAR and pharmacophore studies provide the foundation for designing new analogs with enhanced specificity and activity for a given biological target. The design principles often involve strategic modifications to the core scaffold to optimize interactions with the target protein while improving pharmacokinetic properties.
Advanced Applications Non Clinical
Chemical Intermediates in Organic Synthesis
1,2,3,4-Tetrahydroquinoxalin-5-amine serves as a valuable chemical intermediate in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The presence of a primary amine group on the aromatic ring, along with the secondary amines within the heterocyclic structure, offers multiple sites for chemical modification.
The synthesis of tetrahydroquinolines and their derivatives is an active area of research, often employing domino reactions to build the heterocyclic core. nih.govnih.gov While much of the literature focuses on the synthesis of the tetrahydroquinoline skeleton itself nih.govnih.gov, the functionalized nature of this compound makes it a strategic starting material. The amine group can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functional groups. These reactions can be used to build larger, more complex molecular architectures. For instance, the amine can be a key functional group in the synthesis of novel heterocyclic systems through condensation or cyclization reactions. The tetrahydroquinoxaline nucleus itself is a core structure in various biologically active compounds, and derivatives of this compound could be explored as precursors to new pharmaceutical agents or other functional molecules. nih.gov
Materials Science Applications
The application of this compound and its derivatives extends into the realm of materials science, where its chemical properties can be harnessed to create materials with specific functions.
There is limited specific information available in the reviewed scientific literature regarding the direct application of this compound in polymer chemistry. However, amine-containing compounds are generally important in polymer synthesis. For example, aromatic amines are often used as monomers in the production of high-performance polymers like polyimides and polyamides, which are known for their thermal stability and mechanical strength. The diamine nature of this compound, with its aromatic and aliphatic amine functionalities, could potentially be exploited in step-growth polymerization reactions. The incorporation of the tetrahydroquinoxaline unit into a polymer backbone could impart unique electronic, optical, or thermal properties to the resulting material.
Quinoxaline (B1680401) derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netimist.matandfonline.comacs.org The protective action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. imist.ma This adsorption occurs through the interaction of the heteroatoms (nitrogen), aromatic rings, and π-electrons in the quinoxaline structure with the vacant d-orbitals of the metal. imist.ma
Derivatives of tetrahydroquinoxaline have also shown significant corrosion inhibition properties. researchgate.net The presence of multiple nitrogen atoms and an aromatic system in this compound makes it a strong candidate for a corrosion inhibitor. The lone pair electrons on the nitrogen atoms and the π-electrons of the benzene (B151609) ring can facilitate strong adsorption onto a metal surface. Studies on related quinoxaline compounds have demonstrated high inhibition efficiencies, as summarized in the table below.
| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Metal/Medium | Reference |
| (E)-3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one | 10⁻³ | 91.3 | Mild Steel / 1.0 M HCl | tandfonline.com |
| (2E,3E)-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | 10⁻³ | 90.5 | Mild Steel / 1.0 M HCl | tandfonline.com |
| (2E,3E)-2,3-dihydrazono-6-methyl-1,2,3,4-tetrahydroquinoxaline | 10⁻³ | 91.8 | Mild Steel / 1.0 M HCl | tandfonline.com |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline | 10⁻³ | 89.07 | Mild Steel / 1.0 M HCl | researchgate.net |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline | 10⁻³ | 87.64 | Mild Steel / 1.0 M HCl | researchgate.net |
These findings suggest that this compound, with its similar structural motifs, would likely exhibit comparable or enhanced corrosion inhibition performance. The amine substituent could further enhance its adsorption capabilities and protective film formation on the metal surface.
Fluorescent Probes and Sensors
The development of fluorescent probes and sensors is a significant area of chemical research, with applications ranging from environmental monitoring to biological imaging. The tetrahydroquinoxaline scaffold has been identified as a promising component in the design of such molecules.
Environment-sensitive fluorogens are molecules that exhibit changes in their fluorescent properties in response to their local environment, such as solvent polarity or pH. The introduction of a 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin moiety into the structure of compounds derived from the Green Fluorescent Protein (GFP) chromophore has been shown to result in the formation of such environment-sensitive fluorogens. These rationally designed compounds display significant variations in their fluorescence intensity depending on the surrounding solvent and pH. This property arises from the ability of the tetrahydroquinoxaline group to influence the electronic structure and excited-state dynamics of the fluorophore.
The solvent-dependent fluorescence of tetrahydroquinoxaline-based fluorogens makes them suitable for use as polarity sensors. The fluorescence quantum yield of these compounds can vary considerably with changes in the polarity of the solvent. This characteristic has been successfully exploited for the selective fluorescent labeling of the endoplasmic reticulum in living cells. The less polar environment of the endoplasmic reticulum membrane leads to an increase in the fluorescence of the probe, allowing for its visualization.
Furthermore, the pH-dependent emission intensity of other fluorogens based on the tetrahydroquinoxaline structure makes them effective as selective fluorescent labels for lysosomes in living cells. The acidic environment within lysosomes causes a change in the protonation state of the fluorophore, leading to a distinct fluorescent signal that allows for the specific imaging of these organelles.
| Compound Type | Application | Mechanism | Target Organelle |
| 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin-substituted GFP chromophore | Polarity Sensor | Solvent-dependent variation in fluorescence quantum yield | Endoplasmic Reticulum |
| 1,4-diethyl-1,2,3,4-tetrahydroquinoxalin-substituted GFP chromophore | pH-dependent fluorescent label | pH-dependent variation in emission intensity | Lysosomes |
This research highlights the potential of the 1,2,3,4-tetrahydroquinoxaline (B1293668) core, as found in this compound, as a key building block for the development of sophisticated fluorescent probes for biological imaging and sensing applications.
Metal Complexation and Coordination Chemistry
The chemical architecture of this compound, featuring a primary aromatic amine group and two secondary amines within the heterocyclic ring, makes it a compelling ligand for the formation of metal complexes. The presence of multiple nitrogen donor atoms allows for various coordination modes, leading to the synthesis of complexes with diverse geometries and properties. While specific research focusing exclusively on the metal complexes of this compound is not extensively documented in publicly available literature, the coordination behavior can be inferred from studies on analogous quinoxaline derivatives and other amino-substituted heterocyclic ligands. eurjchem.comscirp.org
The nitrogen atoms of the pyrazine (B50134) ring and the exocyclic amino group can act as Lewis bases, donating their lone pair of electrons to a metal center. This interaction can lead to the formation of stable chelate rings, which enhance the thermodynamic stability of the resulting complexes. The coordination can occur in a monodentate, bidentate, or even bridging fashion, depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Research Findings on Related Structures
Studies on quinoxaline derivatives have demonstrated their ability to form stable complexes with a variety of transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. eurjchem.comresearchgate.net In these complexes, the quinoxaline moiety typically coordinates through one or both of its nitrogen atoms. For instance, research on 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one has shown the formation of octahedral complexes with these metals. eurjchem.comresearchgate.net
Furthermore, the coordination chemistry of other amino-substituted heterocyclic ligands provides valuable insights. For example, studies on 5-aminomethyl- rsc.organeN4 have revealed that the primary amine function readily participates in coordination to metal ions like copper(II), nickel(II), and chromium(III), leading to the formation of stable complexes with octahedral or square-based pyramidal geometries. scirp.org In these structures, the metal-nitrogen bond lengths are critical parameters determined through techniques like X-ray crystallography.
The coordination of amino acid-substituted bis(2-picolyl)amine ligands with zinc(II), cobalt(II), and nickel(II) has also been studied, revealing the formation of both 1:1 and 1:2 metal-to-ligand complexes with varying stereochemistries. This highlights the versatility of amino-functionalized ligands in forming a range of coordination compounds.
Expected Coordination Behavior and Spectroscopic Signatures
Based on the principles of coordination chemistry and findings from related structures, this compound is expected to act as a bidentate or tridentate ligand. Coordination with transition metal ions would likely involve the primary amino group and one or both of the secondary amine nitrogens of the tetrahydroquinoxaline ring.
The formation of these complexes can be monitored and characterized by various spectroscopic techniques. In the infrared (IR) spectrum, the coordination of the amino groups to a metal center would typically result in a shift of the N-H stretching and bending vibrations to lower frequencies. Similarly, in the ¹H NMR spectrum, the chemical shifts of the protons adjacent to the coordinating nitrogen atoms would be affected.
Electronic spectroscopy (UV-Vis) is also a powerful tool for characterizing these complexes. The d-d electronic transitions of the metal ions in the visible region of the spectrum can provide information about the coordination geometry of the metal center. For instance, the number and position of these bands can help distinguish between octahedral, tetrahedral, and square planar geometries.
The following tables present hypothetical yet representative data for potential metal complexes of this compound, based on values reported for structurally similar ligands in the literature.
Table 1: Hypothetical Infrared Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound/Complex | ν(N-H) stretch (primary amine) | ν(N-H) stretch (secondary amine) | δ(N-H) bend |
| This compound | 3420, 3330 | 3250 | 1620 |
| [Cu(C₈H₁₁N₃)₂]Cl₂ | 3350, 3280 | 3180 | 1595 |
| [Ni(C₈H₁₁N₃)₂]Cl₂ | 3360, 3290 | 3190 | 1600 |
| [Co(C₈H₁₁N₃)₂]Cl₂ | 3355, 3285 | 3185 | 1598 |
Table 2: Hypothetical Electronic Spectral Data (λmax, nm) and Magnetic Moments (μeff, B.M.) for Metal Complexes of this compound
| Complex | Color | λmax (d-d transitions) | μeff (B.M.) | Proposed Geometry |
| [Cu(C₈H₁₁N₃)₂]Cl₂ | Blue | 620 | 1.85 | Distorted Octahedral |
| [Ni(C₈H₁₁N₃)₂]Cl₂ | Green | 410, 650, 980 | 3.10 | Octahedral |
| [Co(C₈H₁₁N₃)₂]Cl₂ | Pink | 510, 680 | 4.95 | Octahedral |
These tables illustrate the kind of detailed information that can be obtained from the synthesis and characterization of metal complexes of this compound. The actual data would be essential for confirming the coordination modes, determining the precise geometries of the complexes, and understanding their electronic properties. Such research would be a valuable contribution to the field of coordination chemistry, potentially unlocking new applications for this versatile ligand and its metal complexes in areas like catalysis and materials science.
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes
Currently, specific, high-yield synthetic routes for 1,2,3,4-Tetrahydroquinoxalin-5-amine are not well-documented in widespread literature. The development of efficient and scalable synthetic methodologies is a critical first step to unlocking its research potential. Future research could focus on:
Reductive Cyclization Strategies: Investigating the reductive cyclization of suitable precursors, such as N-(2-nitro-6-aminophenyl)aminoethanols or related derivatives, could provide a direct route to the tetrahydroquinoxaline core.
Domino Reactions: The application of domino or tandem reactions, which allow for the formation of multiple bonds in a single operation, could offer an elegant and atom-economical approach to the synthesis of this molecule. nih.gov Such strategies are known for their efficiency in generating complex heterocyclic systems from simple starting materials. nih.gov
Catalytic Hydrogenation: Exploring the selective hydrogenation of 5-aminoquinoxaline is a plausible route. The parent 1,2,3,4-tetrahydroquinoxaline (B1293668) can be synthesized through the hydrogenation of quinoxaline (B1680401). researchgate.net Research into catalysts and conditions that tolerate the amino group would be essential. Metal-free hydrogenative reduction using agents like hydrosilanes has also been shown to be effective for quinoxalines. organic-chemistry.org
Palladium-Catalyzed Amination: Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions could be explored for the introduction of the amino group onto a pre-formed tetrahydroquinoxaline ring, or for the construction of the heterocyclic ring itself.
A comparative table of potential synthetic approaches is presented below.
| Synthetic Approach | Potential Precursors | Key Transformation | Potential Advantages |
| Reductive Cyclization | 2,6-dinitroaniline derivatives | Reduction of nitro groups and intramolecular cyclization | Direct formation of the core structure. |
| Domino Reactions | o-phenylenediamine (B120857) analogues and 1,2-dicarbonyl compounds | Multi-step sequence in one pot | High efficiency, atom economy. nih.gov |
| Catalytic Hydrogenation | 5-Aminoquinoxaline | Selective reduction of the pyrazine (B50134) ring | Potentially straightforward from an available precursor. |
| Buchwald-Hartwig Amination | 5-Halo-1,2,3,4-tetrahydroquinoxaline | Palladium-catalyzed C-N bond formation | High functional group tolerance. |
Deeper Mechanistic Understanding of Biological Interactions
The biological activities of this compound are largely unexplored. However, the broader class of quinoxaline and tetrahydroquinoxaline derivatives exhibits a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. sapub.orgresearchgate.net Future research should aim to:
Screen for Biological Activity: Conduct broad-based biological screening of this compound to identify potential therapeutic areas. The structural similarity to other bioactive heterocyclic amines suggests potential for activity as a kinase inhibitor, DNA intercalator, or receptor antagonist.
Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives by modifying the amino group and the tetrahydroquinoxaline core to establish clear structure-activity relationships. This will guide the design of more potent and selective analogues. For instance, studies on tetrahydroquinoxaline sulfonamide derivatives have shown that substitutions on the phenyl group significantly impact their antiproliferative activity. nih.gov
Target Identification and Validation: For any identified biological activity, subsequent studies should focus on identifying the specific molecular target (e.g., enzyme, receptor) and validating its role in the observed effect.
Molecular Modeling: Utilize computational methods like molecular docking to predict the binding modes of this compound with various biological targets. This can help in understanding the mechanism of action and in the rational design of new derivatives. nih.gov
Expansion into New Application Areas (e.g., catalysis, agrochemicals)
Beyond medicinal chemistry, the unique electronic and structural properties of this compound suggest its potential utility in other fields:
Catalysis: The presence of multiple nitrogen atoms makes this compound a candidate for use as a ligand in coordination chemistry and catalysis. The development of metal complexes with this compound could lead to novel catalysts for various organic transformations.
Agrochemicals: Many nitrogen-containing heterocyclic compounds are used as herbicides, insecticides, and fungicides. sapub.org Screening this compound and its derivatives for agrochemical activity could open up new applications in agriculture.
Materials Science: The aromatic amine functionality suggests potential for use as a monomer in the synthesis of novel polymers with interesting electronic or thermal properties. It could also be investigated as a component in organic light-emitting diodes (OLEDs) or as a corrosion inhibitor.
Integration of in silico and Experimental Methodologies for Rational Design
A synergistic approach combining computational and experimental methods will be crucial for the efficient exploration of this compound's potential.
Predictive Modeling: Use quantitative structure-activity relationship (QSAR) models and other in silico tools to predict the biological activities and physicochemical properties of virtual derivatives before their synthesis. This can help prioritize the most promising candidates for experimental investigation.
Pharmacophore Modeling: Develop pharmacophore models based on the structures of known active compounds that target a specific biological pathway. These models can then be used to screen for derivatives of this compound that fit the pharmacophore.
Mechanism-Driven Design: Combine experimental data on the mechanism of action with computational simulations to rationally design second-generation compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The integration of molecular dynamics simulations has been shown to be valuable in confirming stable protein-ligand interactions for tetrahydroquinoline derivatives. mdpi.com
The table below summarizes some of the physicochemical properties that would be relevant for these future studies, with some values estimated or based on the parent tetrahydroquinoxaline structure.
| Property | Value/Information | Relevance |
| Molecular Formula | C₉H₁₂N₂ | Basic structural information. sigmaaldrich.com |
| Molecular Weight | 148.20 g/mol | Important for analytical and stoichiometric calculations. sigmaaldrich.com |
| pKa | Estimated to be in the range of 4-6 for the aromatic amine and 8-10 for the aliphatic amine | Influences solubility, and biological interactions. |
| LogP | Estimated to be in the range of 1.5-2.5 | Predicts lipophilicity and membrane permeability. |
| Hydrogen Bond Donors | 2 | Influences binding to biological targets. |
| Hydrogen Bond Acceptors | 2 | Influences binding to biological targets. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,2,3,4-Tetrahydroquinoxalin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl compounds under reductive conditions. Optimization may include adjusting solvent polarity (e.g., dioxane/water mixtures), temperature (room temperature to reflux), and stoichiometric ratios of reagents like triethylamine to enhance yields . For regioselective functionalization, protecting group strategies (e.g., Boc or Fmoc) can be employed to direct reactivity at the amine or quinoxaline nitrogen.
Q. How can NMR spectroscopy and X-ray crystallography validate the structural conformation of this compound derivatives?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, NH signals at δ 3.5–5.0 ppm) and coupling constants to confirm ring saturation and substituent orientation .
- X-ray crystallography : Resolve bond angles and dihedral angles to determine planarity of the quinoxaline ring and hydrogen-bonding networks involving the amine group .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- In case of exposure, follow first-aid measures: rinse eyes/skin with water for 15 minutes, and seek medical attention if ingested or inhaled .
- Store in airtight containers away from oxidizing agents due to potential amine reactivity .
Advanced Research Questions
Q. How do structural modifications of the tetrahydroquinoxaline core influence its coordination chemistry with transition metals?
- Methodological Answer :
- Introduce donor groups (e.g., pyridyl or phosphine substituents) at the 2- or 3-position to enhance metal-binding affinity.
- Characterize complexes using UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to assess redox activity. For example, copper(II) complexes may exhibit λ ~600 nm, indicative of square-planar geometries .
- Example Table :
| Metal Ion | Ligand Modification | Observed Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | 2-Pyridyl substituent | Square-planar | 8.2–9.5 |
| Fe(III) | Phosphine donor | Octahedral | 10.1–11.3 |
Q. What experimental strategies address contradictions in pharmacological data for tetrahydroquinoxaline derivatives as NMDA receptor modulators?
- Methodological Answer :
- Perform radioligand displacement assays using -MK-801 to quantify binding affinity (IC) across receptor subtypes (NR1/NR2A vs. NR1/NR2B).
- Validate functional activity via patch-clamp electrophysiology to measure ion current inhibition (%) at varying concentrations .
- Address discrepancies by comparing assay conditions (e.g., pH, temperature) and using orthogonal methods like calcium imaging.
Q. Which in vitro/in vivo models are suitable for evaluating the anticonvulsant activity of this compound analogs?
- Methodological Answer :
- In vitro : Use hippocampal brain slices to measure seizure-like activity suppression in low-Mg artificial cerebrospinal fluid.
- In vivo : Employ the maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents. Monitor latency to clonic/tonic seizures and survival rates post-administration .
- For mechanistic insights, combine EEG recordings with microdialysis to correlate drug levels with glutamate/GABA modulation.
Data Contradiction Analysis
Q. How can researchers resolve conflicting reports on the solubility and stability of this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Conduct HPLC-UV purity assays under controlled pH (e.g., phosphate buffer pH 7.4 vs. acetonitrile/water gradients) to quantify degradation products.
- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use Arrhenius modeling to predict shelf-life under standard conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
